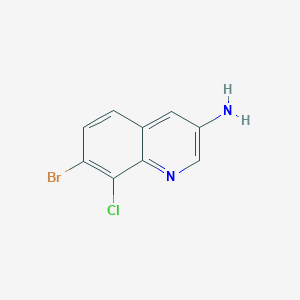![molecular formula C10H20N2O2 B13193739 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol It is characterized by the presence of a hydroxypyrrolidine ring and a dimethylpropanamide group
Preparation Methods
The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 3-hydroxypyrrolidine with a suitable amide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the hydroxyl or amide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process .
Comparison with Similar Compounds
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide can be compared with similar compounds, such as:
3-Hydroxypyrrolidine: This compound shares the hydroxypyrrolidine ring but lacks the dimethylpropanamide group, making it less complex and potentially less versatile in certain applications.
N-[(3-Hydroxy-3-pyrrolidinyl)methyl]-2-[2-(3-methoxyphenyl)ethyl]benzamide: This compound has a similar pyrrolidine structure but includes additional aromatic groups, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
HQYBBEKVIMPVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


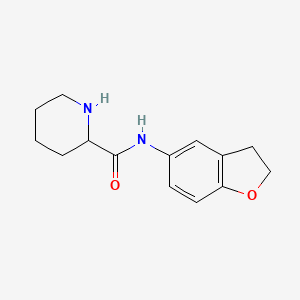
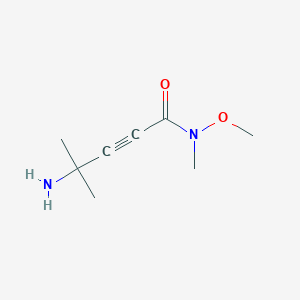

![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
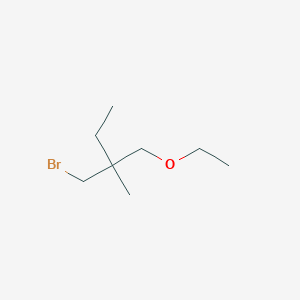
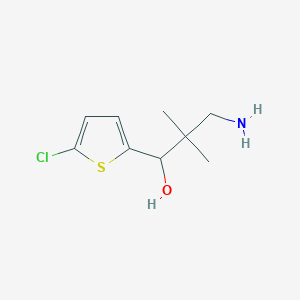
![6-[2-(Trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13193698.png)
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
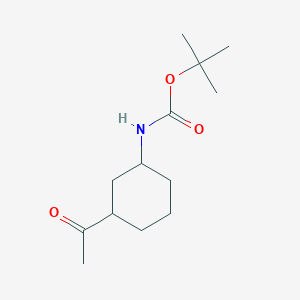
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
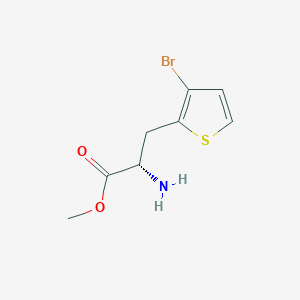
![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
